molecular formula C21H29FN6 B12241011 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine

Cat. No.: B12241011
M. Wt: 384.5 g/mol
InChI Key: TVAJFSZUGGYMBJ-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes cyclopropyl, fluoro, methyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H29FN6

Molecular Weight

384.5 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-methyl-N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C21H29FN6/c1-14(2)20-23-9-6-17(26-20)28-10-7-15(8-11-28)12-27(3)21-18(22)19(16-4-5-16)24-13-25-21/h6,9,13-16H,4-5,7-8,10-12H2,1-3H3

InChI Key

TVAJFSZUGGYMBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C4CC4

Origin of Product

United States

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